VT107 is a potent pan-TEAD (TEA Domain) auto-palmitoylation inhibitor, primarily researched for its applications in cancer therapy. It functions by inhibiting the palmitoylation of TEAD proteins, which are crucial in various cellular processes, including gene transcription and cell proliferation. The compound has shown significant promise in preclinical studies, particularly in inhibiting the growth of cells with NF2 mutations or deletions .
The synthesis of VT107 involves several steps, starting from the bromination of a pyridine ring, which is subsequently transformed into a diphenyl carbamate through a series of reactions. The final product is obtained via acid hydrolysis, yielding the amine derivative necessary for its activity as a TEAD inhibitor. Specific details on the synthetic route can be found in patent literature, indicating that this method allows for efficient production suitable for research purposes .
VT107's molecular structure features a complex arrangement that includes a pyridine ring and multiple functional groups contributing to its inhibitory activity. The spatial configuration of these groups is critical for its interaction with TEAD proteins. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its binding affinity and mechanism of action better .
VT107 primarily acts by inhibiting the palmitoylation process of TEAD proteins. This interaction prevents TEAD from mediating gene transcription associated with oncogenic pathways. The compound has an IC50 value of approximately 4.93 nM, indicating its potency in blocking TEAD-mediated transcriptional activity when tested in vitro . Experimental setups often involve treating cell lines with varying concentrations of VT107 to assess its effects on cell viability and proliferation.
The mechanism by which VT107 exerts its effects involves the disruption of TEAD protein interactions with YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). By inhibiting auto-palmitoylation, VT107 effectively blocks the localization and activity of these proteins within the nucleus, leading to reduced transcriptional activation of target genes involved in cell growth and survival . This mechanism has been validated through various assays, including immunoprecipitation and Western blotting techniques.
VT107 exhibits several notable physical properties:
The pharmacokinetic profile shows that VT107 has a half-life of about 2.7 hours after intravenous administration, suggesting moderate retention in biological systems which may affect dosing strategies in therapeutic applications .
VT107 is primarily utilized in cancer research, particularly for studies focusing on tumors with aberrant TEAD signaling pathways. Its ability to inhibit TEAD-mediated transcription makes it a valuable tool for investigating the role of these proteins in oncogenesis and for developing targeted therapies against cancers characterized by NF2 mutations or other related genetic alterations . Additionally, ongoing research may explore its potential applications beyond oncology, including studies on cellular differentiation and tissue regeneration.
The Hippo signaling pathway is an evolutionarily conserved kinase cascade that functions as a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in diverse cancers, particularly malignant pleural mesothelioma—an aggressive malignancy with limited therapeutic options. Central to this pathway is a tumor-suppressive kinase module comprising Mammalian Sterile Twenty-like 1/2 (MST1/2), Salvador 1 (SAV1), Large Tumor Suppressor 1/2 (LATS1/2), and MOB Kinase Activator 1A/B (MOB1A/B). These kinases phosphorylate and inhibit the paralogous transcriptional coactivators Yes-Associated Protein (YAP) and Transcriptional Coactivator with PDZ-Binding Motif (TAZ). Phosphorylated Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif are sequestered in the cytoplasm for degradation, whereas unphosphorylated Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif translocate to the nucleus to bind Transcriptional Enhanced Associate Domain (TEAD) family transcription factors (TEAD1–4), activating pro-tumorigenic gene programs [1] [6].
In mesothelioma, genetic alterations in Hippo pathway components are pervasive. Neurofibromin 2 (NF2), encoding the Merlin scaffolding protein, is inactivated in 40–50% of cases, leading to impaired Large Tumor Suppressor 1/2 activation [3] [8]. Similarly, Large Tumor Suppressor 2 mutations occur in ~13% of mesotheliomas, and novel fusion events—such as Large Tumor Suppressor 1-Presenilin 1—abrogate Large Tumor Suppressor 1 kinase activity, resulting in constitutive Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif signaling [8]. Comprehensive genomic analyses reveal that Hippo pathway alterations (mutations, copy number variations, or fusions in Neurofibromin 2, Large Tumor Suppressor 1, Large Tumor Suppressor 2, or Mammalian Sterile Twenty-like 1) occur in >70% of mesothelioma tumors, making it the most frequently dysregulated pathway in this cancer [3]. Nuclear Yes-Associated Protein is detectable in 55% of clinical mesothelioma samples, correlating with poor prognosis [8].
Table 1: Frequency of Hippo Pathway Genetic Alterations in Mesothelioma Subtypes
Gene | Epithelioid (%) | Biphasic (%) | Sarcomatoid (%) | Functional Consequence |
---|---|---|---|---|
Neurofibromin 2 | 35–40 | 45–50 | 50–60 | Loss of Merlin scaffolding, impaired Large Tumor Suppressor 1/2 activation |
Large Tumor Suppressor 2 | 10–15 | 15–20 | 10–15 | Reduced Yes-Associated Protein phosphorylation |
Large Tumor Suppressor 1 | 5–10 | 10–15 | 5–10 | Inactivating fusions (e.g., Large Tumor Suppressor 1-Presenilin 1) |
Mammalian Sterile Twenty-like 1 | 5 | 5–10 | 5 | Kinase domain disruptions |
Transcriptional Enhanced Associate Domain transcription factors are indispensable effectors of Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif oncogenicity. They undergo auto-palmitoylation—a post-translational modification involving the covalent attachment of a 16-carbon palmitate to a conserved cysteine residue (e.g., C359 in Transcriptional Enhanced Associate Domain1, C327 in Transcriptional Enhanced Associate Domain2) within a deep hydrophobic pocket. This palmitoylation is enzyme-independent and enhances Transcriptional Enhanced Associate Domain stability, facilitates conformational changes necessary for Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif binding, and promotes transcriptional activation of target genes like Connective Tissue Growth Factor (CTGF) and Cysteine-Rich Angiogenic Inducer 61 (CYR61) [4] [9].
Structural studies reveal that the palmitate-binding pocket serves as an allosteric regulatory site. Small molecules occupying this pocket can either inhibit or stabilize Transcriptional Enhanced Associate Domain-Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif interactions [4]. Crucially, inhibiting palmitoylation destabilizes Transcriptional Enhanced Associate Domain proteins and disrupts their association with Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif, thereby suppressing oncogenic transcription [9]. VT107 (chemical name: (S)-N-(1-(1H-benzo[d]imidazol-2-yl)ethyl)-4-(3-(trifluoromethyl)phenoxy)benzamide; CAS: 2417718-63-7) is a potent, orally active pan-Transcriptional Enhanced Associate Domain auto-palmitoylation inhibitor. It binds reversibly to the palmitate pocket with half-maximal inhibitory concentration values of 4.93 nanomolar for Transcriptional Enhanced Associate Domain2 and Transcriptional Enhanced Associate Domain4, effectively blocking palmitoylation of all Transcriptional Enhanced Associate Domain paralogs (Transcriptional Enhanced Associate Domain1–4) [2] [7]. In cellular assays, VT107 at 3 micromolar concentration inhibits endogenous Transcriptional Enhanced Associate Domain1 and Transcriptional Enhanced Associate Domain3 palmitoylation within 20 hours, concomitant with increased unpalmitoylated Transcriptional Enhanced Associate Domain isoforms. Consequently, it disrupts Yes-Associated Protein-Transcriptional Enhanced Associate Domain1/4 complexes and suppresses Transcriptional Enhanced Associate Domain-mediated gene expression [2].
Table 2: Biochemical and Functional Properties of VT107 Compared to Other TEAD Inhibitors
Property | VT107 | MGH-CP1 | JM7 |
---|---|---|---|
Target | Pan-TEAD | Pan-TEAD | Pan-TEAD |
Mechanism | Reversible binder to palmitate pocket | Reversible binder to palmitate pocket | Binds TEAD1-4, inhibits palmitoylation |
IC50 (TEAD2) | 4.93 nM | 672 nM | 972 nM |
Cellular Efficacy | 3 μM (20 h) | 10–20 μM | >10 μM |
Impact on YAP/TAZ-TEAD | Disrupts complex | Disrupts complex | Does not affect localization |
Oral Availability | Yes | Limited | Undetermined |
Pharmacological inhibition of Transcriptional Enhanced Associate Domain palmitoylation represents a strategic approach to counteract Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif hyperactivity in cancers with Hippo pathway mutations. Unlike upstream kinase components, which exhibit functional redundancy and compensatory activation, Transcriptional Enhanced Associate Domain factors are the obligate DNA-binding partners for Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif, creating a downstream bottleneck [1] [9]. VT107 demonstrates selective cytotoxicity in Hippo-dysregulated models: it potently inhibits proliferation of Neurofibromin 2-mutant mesothelioma cells (National Cancer Institute-H226), with half-maximal inhibitory concentration values of 20 nanomolar in viability assays. This effect correlates with reduced expression of Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif target genes (e.g., Connective Tissue Growth Factor, Cysteine-Rich Angiogenic Inducer 61) and impairment of cancer "stemness" properties—including tumorsphere formation and tumor-initiating capacity [2] [7].
Transcriptional Enhanced Associate Domain inhibitors like VT107 also counteract adaptive resistance mechanisms. In Yes-Associated Protein-dependent cancers, Transcriptional Enhanced Associate Domain inhibition transiently arrests proliferation but fails to induce apoptosis due to compensatory activation of VGLL3 (Vestigial-like family member 3)-Transcriptional Enhanced Associate Domain complexes. These complexes drive parallel transcription of pro-survival genes, including SRY-Box Transcription Factor 4 (SOX4) and Phosphatidylinositol-4-Phosphate 3-Kinase Catalytic Subunit Type 2 Beta (PIK3C2B), leading to Phosphoinositide 3-Kinase/Protein Kinase B pathway activation [4]. Consequently, VT107 synergizes with Protein Kinase B inhibitors to induce cell death, highlighting combinatorial therapeutic potential [4].
Key Insights:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4